molecular formula C9H11F2NO B1395865 4-Ethoxy-2,6-difluorobenzylamine CAS No. 1092461-39-6

4-Ethoxy-2,6-difluorobenzylamine

Cat. No. B1395865
M. Wt: 187.19 g/mol
InChI Key: LXXPUAONYYRXSV-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,6-difluorobenzylamine” is a chemical compound with the molecular formula C9H11F2NO . It has a molecular weight of 187.19 . The IUPAC name for this compound is (4-ethoxy-2,6-difluorophenyl)methanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-2,6-difluorobenzylamine” is 1S/C9H11F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2,5,12H2,1H3 . The InChI key is LXXPUAONYYRXSV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Ethoxy-2,6-difluorobenzylamine” is a liquid at ambient temperature . Unfortunately, there is no further information available on the physical and chemical properties of this compound.

Scientific Research Applications

  • Antioxidant Activity : Rubio-Cortés et al. (2021) studied the antioxidant effects of new 4-ethoxy-phenols, demonstrating that these compounds, including those with 2,6-substituents, show significant antioxidant activity. This suggests potential applications in areas requiring antioxidant properties (Rubio-Cortés et al., 2021).

  • Synthesis and Applications in Carbohydrate Chemistry : Spjut et al. (2010) discussed the synthesis and application of a protected glycosyl donor, demonstrating the utility of 4-fluorobenzyl alcohol, a compound similar to 4-Ethoxy-2,6-difluorobenzylamine, in carbohydrate chemistry (Spjut et al., 2010).

  • Photophysical and Photochemical Properties : Nas et al. (2012) synthesized new phthalocyanine compounds, including those with 4-methoxybenzylamino groups, and analyzed their photophysical and photochemical properties. This research indicates potential applications in fields like photodynamic therapy or materials science (Nas et al., 2012).

  • Antimicrobial Activity : Kumar et al. (2011) synthesized and tested a series of compounds, including 3-ethoxy-4-hydroxybenzylidene hydrazides, for their in vitro antimicrobial activity. This highlights the potential of 4-Ethoxy-2,6-difluorobenzylamine derivatives in antimicrobial applications (Kumar et al., 2011).

  • Optical Nonlinear Properties : Abdullmajed et al. (2021) conducted synthesis and theoretical studies on Schiff base compounds derived from ethyl-4-amino benzoate, highlighting their potential in optical applications due to their nonlinear refractive index properties (Abdullmajed et al., 2021).

Safety And Hazards

“4-Ethoxy-2,6-difluorobenzylamine” is considered hazardous. It causes burns by all exposure routes and is a corrosive material . Use of gastric lavage or emesis is contraindicated . There is a possibility of perforation of the stomach or esophagus .

properties

IUPAC Name

(4-ethoxy-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPUAONYYRXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280254
Record name 4-Ethoxy-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorobenzylamine

CAS RN

1092461-39-6
Record name 4-Ethoxy-2,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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